Boc-l-2-amino-4-bromo-4-pentenoicacid
Overview
Description
Boc-l-2-amino-4-bromo-4-pentenoicacid is a chemical compound with the molecular formula C10H16BrNO4 and a molecular weight of 294.14 . It is a derivative of amino acids and contains a bromine atom, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-l-2-amino-4-bromo-4-pentenoicacid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by bromination and subsequent reactions to introduce the pentenoic acid moiety. The reaction conditions often include the use of organic solvents, temperature control, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Boc-l-2-amino-4-bromo-4-pentenoicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.
Addition Reactions: The double bond in the pentenoic acid moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Boc-l-2-amino-4-bromo-4-pentenoicacid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for peptide synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Boc-l-2-amino-4-bromo-4-pentenoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pentenoic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Boc-l-2-amino-4-chloro-4-pentenoicacid: Similar structure but with a chlorine atom instead of bromine.
Boc-l-2-amino-4-iodo-4-pentenoicacid: Contains an iodine atom instead of bromine.
Boc-l-2-amino-4-fluoro-4-pentenoicacid: Contains a fluorine atom instead of bromine.
Uniqueness
Boc-l-2-amino-4-bromo-4-pentenoicacid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are different from its halogenated analogs. The bromine atom can participate in unique substitution and addition reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUQAUPMGSKZIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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